(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 672314-58-8
VCID: VC0131353
InChI: InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1
SMILES: CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C20H41NO3Si
Molecular Weight: 371.637

(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

CAS No.: 672314-58-8

Cat. No.: VC0131353

Molecular Formula: C20H41NO3Si

Molecular Weight: 371.637

* For research use only. Not for human or veterinary use.

(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine - 672314-58-8

Specification

CAS No. 672314-58-8
Molecular Formula C20H41NO3Si
Molecular Weight 371.637
IUPAC Name tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate
Standard InChI InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1
Standard InChI Key NSBYCTYFQDFQKP-KLAILNCOSA-N
SMILES CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Properties

Basic Identification

(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is identified by CAS number 672314-58-8 and has the molecular formula C₂₀H₄₁NO₃Si with a molecular weight of 371.637 g/mol. This compound belongs to the class of protected amino derivatives and features multiple stereogenic centers that define its three-dimensional structure. The compound's IUPAC name is tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate, which describes its complex structure including the (R)-stereochemistry at the ethylamine carbon .

Structural Features

The compound contains several key structural components that contribute to its chemical behavior and utility:

  • A cyclohexyl ring as the central scaffold

  • An (R)-configured ethylamine side chain protected with a Boc group

  • A hydroxymethyl group attached to the cyclohexyl ring, protected with a TBDMS group

  • Multiple stereogenic centers that influence its three-dimensional conformation

The InChI notation for this compound is:
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1

Physical Properties

Table 1: Physical and Chemical Properties of (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

PropertyValueSource
Physical StateColorless Oil
Molecular Weight371.637 g/mol
SolubilitySoluble in Ethyl Acetate
Shelf Life1095 days (3 years)
InChIKeyNSBYCTYFQDFQKP-KLAILNCOSA-N
SMILESCC@HNC(=O)OC(C)(C)C

Nomenclature and Alternative Identifiers

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • [(1R)-1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester

  • (R)-tert-Butyl (1-(4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)ethyl)carbamate

  • (R)-N-(tert-Butyloxycarbonyl)-1-[4-[(tert-butyldimethylsilyloxy)methyl]cyclohexyl]ethan-1-amine

  • Carbamic acid, [(1R)-1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-, 1,1-dimethylethyl ester

Database Identifiers

The compound is registered in various chemical databases, facilitating its identification and retrieval of information:

Table 2: Database Identifiers for (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

DatabaseIdentifierSource
CAS Number672314-58-8
PubChem CID69717656
InChIKeyNSBYCTYFQDFQKP-KLAILNCOSA-N
SCHEMBL IDSCHEMBL6241973
DTXSIDDTXSID10741194

Structural Significance and Chemical Properties

Chirality and Stereochemistry

The (R) designation in the compound name indicates a specific three-dimensional arrangement of atoms at the chiral center, which is crucial for its biological activity and synthetic applications. The stereochemistry plays a significant role in determining how this compound interacts with biological targets and other reagents in chemical transformations. The absolute configuration at the ethylamine carbon (C-1) follows the (R) designation according to the Cahn-Ingold-Prelog priority rules.

Protecting Groups

The compound incorporates two important protecting groups commonly used in organic synthesis:

  • N-Boc (tert-butyloxycarbonyl): This carbamate protecting group shields the amine functionality from unwanted reactions while allowing selective deprotection under acidic conditions. The Boc group is stable under basic and nucleophilic conditions but can be readily cleaved using trifluoroacetic acid (TFA) or HCl in organic solvents .

  • TBDMS (tert-butyldimethylsilyl): This silyl protecting group masks the hydroxyl functionality, providing stability during various reaction conditions while allowing selective deprotection using fluoride sources like tetrabutylammonium fluoride (TBAF).

These protecting groups make the compound particularly valuable in multistep synthetic sequences where selective functional group manipulation is required.

Applications in Chemical Research

Synthetic Building Block

(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules with defined stereochemistry. The chiral nature of this compound makes it especially valuable when specific three-dimensional arrangements are required in the final product. Its protected functional groups allow for selective chemical transformations at different stages of a synthetic sequence.

Pharmaceutical Intermediate

The compound is notably utilized as an intermediate in the production of Rho kinase inhibitors, which have potential applications in treating various conditions including glaucoma, hypertension, and neurological disorders . Additionally, it serves as a precursor in the synthesis of neurite outgrowth promoters, compounds that stimulate neuronal development and may have applications in treating neurodegenerative diseases .

Research Applications

In research settings, this compound facilitates:

  • Stereoselective synthesis of complex molecules

  • Development of new pharmaceutical candidates

  • Structure-activity relationship studies

  • Methodology development in organic chemistry

Synthesis and Preparation

Protection Strategies

The compound's structure involves two key protection steps:

  • N-Boc Protection: Typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The search results indicate that N-Boc amines can undergo various transformations while maintaining the Boc protection, as seen in reactions leading to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid-catalyzed allylic C–H oxidation .

  • TBDMS Protection: Hydroxyl protection with TBDMSCl usually occurs in the presence of imidazole or another base in solvents like DMF or dichloromethane. This protection is valuable as it can be selectively removed under mild conditions.

SupplierCatalog NumberPack SizeReference PriceSource
Vulcan ChemVC0131353Research quantitiesNot specified
LabsoluNot specified25mg$385.97
TRCB64450025mg¥2,100.00
Cymit Quimica (Biosynth)3D-FB1886710-250mg (Discontinued)Not specified

Scientific Context and Research Landscape

Related Compounds

The architecture of (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine places it within several chemical families:

  • N-Boc protected amines, which are extensively used in peptide synthesis and pharmaceutical development

  • Silyl-protected alcohols, common in complex organic synthesis

  • Cyclohexyl derivatives with potential conformational significance

Structurally related compounds include:

  • 4-tert-Butylcyclohexylamine (CAS 5400-88-4) , which shares the cyclohexylamine core but lacks the protecting groups and hydroxymethyl functionality

  • Various N-Boc protected amino acids and amines used in organic synthesis

Research Connections

The compound appears in research contexts related to:

  • Development of Rho kinase inhibitors

  • Neurite outgrowth promoters

  • Methods for stereoselective synthesis

  • Protection/deprotection strategies in complex molecule synthesis

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